molecular formula C11H14ClI B14069172 1-(3-Chloropropyl)-3-ethyl-2-iodobenzene

1-(3-Chloropropyl)-3-ethyl-2-iodobenzene

Cat. No.: B14069172
M. Wt: 308.58 g/mol
InChI Key: FSUQIGWYMVVKFR-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chloropropyl group, an ethyl group, and an iodine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethyl-2-iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethyl-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction Reactions: Products include dehalogenated benzene derivatives

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-2-iodobenzene is primarily based on its ability to interact with biological molecules through halogen bonding and hydrophobic interactions. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The presence of halogen atoms enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-3-ethyl-2-iodobenzene is unique due to the specific combination of chloropropyl, ethyl, and iodine substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14ClI

Molecular Weight

308.58 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-2-iodobenzene

InChI

InChI=1S/C11H14ClI/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3

InChI Key

FSUQIGWYMVVKFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCCl)I

Origin of Product

United States

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